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Compound of Interest

Compound Name: (R,R)-NORPHOS-Rh

Cat. No.: B3426370

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chiral rhodium
catalyst, (R,R)-NORPHOS-Rh. The focus is on the specific complex, (2R,3R)-(-)-2,3-
Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene(1,5-cyclooctadiene)rhodium(l)
tetrafluoroborate, a highly effective catalyst in asymmetric hydrogenation. This document
details its chemical properties, a general synthesis protocol, and a representative experimental
procedure for its application in enantioselective catalysis.

Core Data and Properties

The (R,R)-NORPHOS-Rh catalyst is a cationic rhodium(l) complex featuring the chiral
diphosphine ligand (R,R)-NORPHOS and a 1,5-cyclooctadiene (COD) ligand. The
tetrafluoroborate anion acts as the counterion.
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Property Value

(2R,3R)-(-)-2,3-

) Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-
Chemical Name
ene(1,5-cyclooctadiene)rhodium(l)

tetrafluoroborate[1]
Synonym [Rh((R,R)-NORPHOS)(COD)]BF4
CAS Number 521272-85-5[1][2][3][4]
Molecular Formula Cs9H40BF4P2RN[1]
Formula Weight 760.39 g/mol [1]
Appearance Red-orange powder[5]

The precursor ligand, (2R,3R)-(-)-NORPHQOS, has the following properties:

Property Value

(2R,3R)-(-)-2,3-
Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene

Chemical Name

CAS Number 71042-55-2

Molecular Formula Cs31H28P2

Synthesis of the Catalyst

A general and widely practiced method for the synthesis of [Rh((R,R)-NORPHOS)(COD)]|BFa
involves the reaction of the (R,R)-NORPHOS ligand with a suitable rhodium precursor, such as
bis(1,5-cyclooctadiene)rhodium(l) tetrafluoroborate, [Rh(COD):z]BFa.

Experimental Protocol: Synthesis of [Rh((R,R)-
NORPHOS)(COD)]BFa4

Materials:

* (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene ((R,R)-NORPHOS)
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» Bis(1,5-cyclooctadiene)rhodium(l) tetrafluoroborate ([JRh(COD)2]BFa4)

¢ Anhydrous, degassed solvent (e.g., dichloromethane or tetrahydrofuran)
 Inert atmosphere (Argon or Nitrogen)

Procedure:

e In a Schlenk flask under an inert atmosphere, dissolve a stoichiometric equivalent of
[Rh(COD):z]BF4 in the chosen anhydrous, degassed solvent.

» In a separate Schlenk flask, dissolve one equivalent of the (R,R)-NORPHOS ligand in the
same solvent.

o Slowly add the solution of the (R,R)-NORPHOS ligand to the stirred solution of the rhodium
precursor at room temperature.

» The reaction mixture will typically change color, indicating the formation of the new complex.

 Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to ensure
complete formation of the complex.

e The product can be isolated by removing the solvent under reduced pressure. Further
purification can be achieved by recrystallization from a suitable solvent system (e.g.,
dichloromethane/diethyl ether).

Note: This is a generalized procedure. The specific concentrations, reaction times, and
purification methods may vary.

Application in Asymmetric Hydrogenation

(R,R)-NORPHOS-RNh is a highly effective pre-catalyst for the asymmetric hydrogenation of
various prochiral olefins, yielding chiral products with high enantioselectivity. It is particularly
effective for the hydrogenation of a-acylaminoacrylates and itaconic acid derivatives, which are
important precursors for chiral amino acids and other biologically active molecules.

Catalytic Cycle of Asymmetric Hydrogenation
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The widely accepted mechanism for rhodium-catalyzed asymmetric hydrogenation with
diphosphine ligands involves a series of steps including substrate coordination, oxidative
addition of hydrogen, migratory insertion, and reductive elimination.

Catalytic Cycle for Rh-catalyzed Asymmetric Hydrogenation
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Figure 1. A simplified representation of the catalytic cycle for rhodium-catalyzed asymmetric
hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of
(Z)-a-Acetamidocinnamic Acid Methyl Ester

This protocol is a representative example of the use of (R,R)-NORPHOS-Rh in asymmetric
hydrogenation.

Materials:

e (Z2)-a-Acetamidocinnamic acid methyl ester
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[Rh((R,R)-NORPHOS)(COD)]BF4

Anhydrous, degassed solvent (e.g., methanol)

Hydrogen gas

High-pressure reactor (autoclave)

Procedure:

In a glovebox, charge a high-pressure reactor vessel with the substrate, (Z2)-a-
acetamidocinnamic acid methyl ester, and the catalyst, [Rh((R,R)-NORPHOS)(COD)|BFa.
The substrate-to-catalyst ratio (S/C) can typically range from 100 to 1000.

Add the anhydrous, degassed solvent (e.g., methanol) to the reactor.

Seal the reactor and remove it from the glovebox.

Purge the reactor with hydrogen gas several times to remove any residual air.

Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 atm).

Stir the reaction mixture at a specified temperature (e.g., room temperature) for the required
time (e.g., 1-24 hours), monitoring the hydrogen uptake.

After the reaction is complete, carefully vent the excess hydrogen pressure.

Remove the solvent from the reaction mixture under reduced pressure.

The crude product can then be purified by a suitable method, such as column
chromatography.

The enantiomeric excess (ee%) of the product, N-acetyl-D-phenylalanine methyl ester, can
be determined by chiral HPLC or GC.

Performance Data

The (R,R)-NORPHOS-Rh catalyst has demonstrated high efficiency in the asymmetric

hydrogenation of various prochiral olefins. The following table summarizes typical performance
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data found in the literature for similar catalyst systems.

Hz
Substra Temp . Convers
Product Solvent Pressur Time (h) . ee (%)
te (°C) ion (%)
e (atm)
(2)-a- N-Acetyl-
Acetamid  (R)-
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Methyl
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Dimethyl (R)-
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itaconate  methylsu
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Note: The data presented are representative and the actual results may vary depending on the
specific reaction conditions and the purity of the reagents.

Characterization Data

The characterization of the [Rh((R,R)-NORPHOS)(COD)]BF4 complex is crucial for confirming
its identity and purity. Key analytical techniques include Nuclear Magnetic Resonance (NMR)
spectroscopy.

e 3P NMR: The 3P NMR spectrum is expected to show a doublet due to the coupling of the
phosphorus nuclei to the rhodium center (1°3Rh, I=1/2). The chemical shift and the Rh-P
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coupling constant are characteristic of the complex.

¢ IH NMR: The *H NMR spectrum will show characteristic signals for the protons of the
NORPHOS ligand and the COD ligand, providing structural information.

Logical Workflow for Catalyst Application

The following diagram illustrates the general workflow for utilizing (R,R)-NORPHOS-Rh in an
asymmetric hydrogenation experiment.

Experimental Workflow for Asymmetric Hydrogenation

Prepare/Obtain
[Rh((R,R)-NORPHOS)(COD)]BFa
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Figure 2. A general workflow for an asymmetric hydrogenation experiment.
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This technical guide provides a foundational understanding of the (R,R)-NORPHOS-Rh
catalyst and its application in asymmetric synthesis. For more specific applications and detailed
troubleshooting, consulting the primary literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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